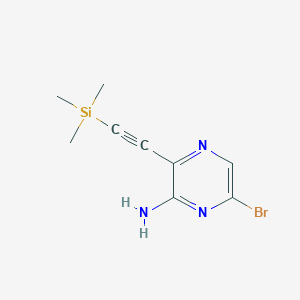
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO5 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(4-Methoxyphenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature and atmospheric pressure.
Products: 2-(4-Methoxyphenoxy)-5-aminobenzaldehyde.
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Products: Corresponding carboxylic acid derivatives.
-
Substitution
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Solvent and temperature dependent.
Products: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Industry
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde can be compared with other similar compounds, such as:
-
2-(4-Methoxyphenoxy)benzaldehyde
- Lacks the nitro group, resulting in different chemical reactivity and biological activity.
-
2-(4-Ethoxyphenoxy)-5-nitrobenzaldehyde
- Contains an ethoxy group (-OCH2CH3) instead of a methoxy group, which may affect its solubility and reactivity.
-
2-(4-Methoxyphenoxy)-5-aminobenzaldehyde
- Formed by the reduction of the nitro group to an amino group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11NO5 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H11NO5/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(15(17)18)8-10(14)9-16/h2-9H,1H3 |
Clé InChI |
LANHUCYOZUUVAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


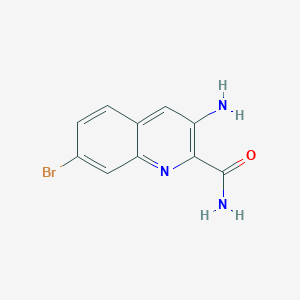
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)

![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
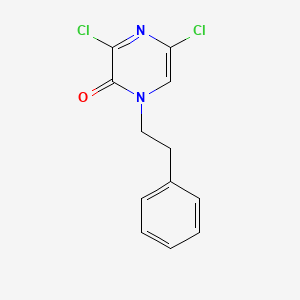

![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
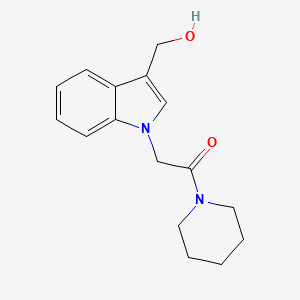
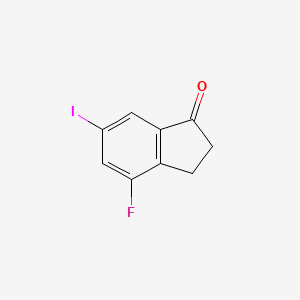
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
